molecular formula C13H19BrClNO2 B13653631 tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride

Cat. No.: B13653631
M. Wt: 336.65 g/mol
InChI Key: ZDGQPVFSXMBCAM-UHFFFAOYSA-N
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Description

®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.

    Amination: The bromophenyl derivative undergoes amination to introduce the amino group.

    Esterification: The resulting compound is then esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Conducting reactions in large reactors with precise control over temperature and pressure.

    Continuous Flow Processing: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Conversion to nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Production of the corresponding carboxylic acid.

Scientific Research Applications

®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

    Receptor Binding: Interacting with cellular receptors to trigger or block signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride
  • Ethyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride
  • Propyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride

Uniqueness

®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride stands out due to its chiral nature and the presence of the tert-butyl ester group. These features confer unique reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C13H19BrClNO2

Molecular Weight

336.65 g/mol

IUPAC Name

tert-butyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C13H18BrNO2.ClH/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3;1H

InChI Key

ZDGQPVFSXMBCAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N.Cl

Origin of Product

United States

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